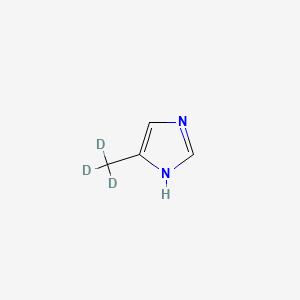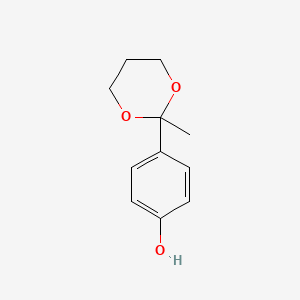
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves multiple steps, starting from the parent compound, LisinoprilThe final steps involve esterification to form the ethyl and methyl diester derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
化学反応の分析
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
科学的研究の応用
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Employed in enzyme inhibition studies to understand the mechanisms of ACE inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
類似化合物との比較
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in hypertension treatment.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Captopril: The first ACE inhibitor developed, with a shorter duration of action compared to Lisinopril.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.
特性
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

